

# Refametinib pharmacokinetics and metabolism

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

Get Quote

## Pharmacokinetic Profile of Refametinib

The table below summarizes the key pharmacokinetic parameters of **Refametinib**, primarily derived from a phase I clinical study where it was administered in combination with sorafenib [1] [2].

| Parameter             | Value / Characterization                                         |
|-----------------------|------------------------------------------------------------------|
| Administration        | Oral [1]                                                         |
| Absorption            | Readily absorbed; exhibits near-dose proportionality [1] [2]     |
| Plasma Half-life      | ~16 hours (at the MTD of 50 mg twice daily) [1] [2]              |
| Accumulation          | Less than 2-fold after multiple dosing [1] [2]                   |
| Metabolite Identified | M17 (Plasma levels were measured, but activity not detailed) [1] |
| Key Metabolic Enzymes | Information from search results is insufficient                  |
| Route of Elimination  | Information from search results is insufficient                  |
| Protein Binding       | Information from search results is insufficient                  |

## Mechanism of Action and Signaling Pathway

**Refametinib** (also known as RDEA119 or BAY 86-9766) is a **small-molecule, allosteric inhibitor of MEK1 and MEK2** (mitogen-activated ERK kinase) [1] [3]. It is non-ATP competitive and highly selective [3].

MEK is a critical component within the **RAS/RAF/MEK/ERK pathway** (often called the MAPK pathway), which is frequently dysregulated in human cancers and controls cellular proliferation, survival, and differentiation [1] [3] [4]. The following diagram illustrates the signaling pathway and **Refametinib's** role within it.



Refametinib inhibits MEK in the MAPK pathway

[Click to download full resolution via product page](#)

## Key Clinical Evidence and Experimental Data

The primary evidence for **Refametinib**'s pharmacokinetics and pharmacodynamics comes from a phase I dose-escalation and expansion study (NCT00785226) [1].

- **Study Design & Dosing:** This open-label study aimed to determine the **Maximum Tolerated Dose (MTD)** of **Refametinib** combined with sorafenib. Patients received **Refametinib** twice daily for 28-day cycles, with doses escalated from 5 mg to 50 mg, combined with sorafenib (200 mg to 400 mg twice daily). The established MTD was **Refametinib 50 mg twice daily + Sorafenib 400 mg twice daily** [1].
- **Safety & Tolerability:** The most common treatment-related toxicities were **diarrhea and fatigue**. The combination was generally well-tolerated [1] [2].
- **Pharmacodynamic Confirmation:** Tumor biopsies at the MTD showed that the combination was associated with **significantly reduced phosphorylation of ERK** (a direct downstream target of MEK) in 5 out of 6 patients. The greatest reductions were observed in tumors with **KRAS or BRAF mutations**, confirming target engagement in the pathway [1].
- **Efficacy Signal:** In this early-stage trial, the combination stabilized the disease in approximately half of the patients. One patient with colorectal cancer achieved a **partial response lasting approximately one year** at the MTD [1].

## Development Status and Context

It is important for researchers to note that, despite the promising early-phase data, the clinical development of **Refametinib** for several indications has been **discontinued** [5]. This includes its development for liver cancer (in 2022) and biliary cancer [5]. This information is crucial for understanding the compound's current status in the drug development pipeline.

## Knowledge Gaps and Future Research

As the tables indicate, there are significant gaps in the publicly available scientific literature regarding the detailed **metabolic fate and elimination pathways** of **Refametinib**. Future research or data disclosure could focus on:

- Identifying the specific cytochrome P450 (CYP) enzymes and other enzymes involved in its metabolism.
- Characterizing the activity of its primary metabolite, M17.
- Quantifying the routes of excretion (e.g., fecal vs. renal).

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase I Study of the Safety, Pharmacokinetics , and... [pmc.ncbi.nlm.nih.gov]
2. A Phase I Study of the Safety, Pharmacokinetics ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Refametinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Hepatocellular carcinoma: signaling pathways and ... [nature.com]
5. - AdisInsight Refametinib [adisinsight.springer.com]

To cite this document: Smolecule. [Refametinib pharmacokinetics and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548793#refametinib-pharmacokinetics-and-metabolism>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)